molecular formula C10H23Cl4N5 B2640489 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride CAS No. 2287301-27-1

2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride

Cat. No.: B2640489
CAS No.: 2287301-27-1
M. Wt: 355.13
InChI Key: LBEQQYMFNSKUAD-UHFFFAOYSA-N
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Description

2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride is a chemical compound with the molecular formula C10H19N5.4ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring and an imidazole ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The resulting product is then purified and converted to its tetrahydrochloride salt form .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Scientific Research Applications

2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The imidazole and piperazine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5.4ClH/c1-14-6-4-13-10(14)9-8-12-3-7-15(9)5-2-11;;;;/h4,6,9,12H,2-3,5,7-8,11H2,1H3;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEQQYMFNSKUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CNCCN2CCN.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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